Potassium 4-(1,1-dimethylpropyl)phenolate

Description

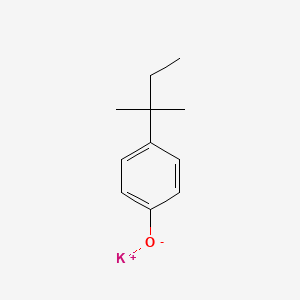

Potassium 4-(1,1-dimethylpropyl)phenolate is the potassium salt of 4-(1,1-dimethylpropyl)phenol (CAS 80-46-6), also known as 4-tert-amylphenol. The parent compound, 4-tert-amylphenol, is a phenolic derivative with a bulky tert-alkyl substituent at the para position. Deprotonation of the phenolic hydroxyl group yields the phenolate anion, which forms an ionic compound with potassium. This salt exhibits enhanced solubility in polar solvents compared to the neutral phenol due to its ionic character .

Key properties of the parent phenol include:

- Molecular formula: C₁₁H₁₆O

- Molecular weight: 164.24 g/mol

- Structure: A phenolic ring substituted with a 1,1-dimethylpropyl (tert-amyl) group at the para position.

The potassium salt is synthesized via reaction of 4-tert-amylphenol with potassium hydroxide, typically in aqueous or alcoholic media.

Properties

CAS No. |

53404-18-5 |

|---|---|

Molecular Formula |

C11H15KO |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

potassium;4-(2-methylbutan-2-yl)phenolate |

InChI |

InChI=1S/C11H16O.K/c1-4-11(2,3)9-5-7-10(12)8-6-9;/h5-8,12H,4H2,1-3H3;/q;+1/p-1 |

InChI Key |

MUJHVWDJMOVCOZ-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)[O-].[K+] |

Related CAS |

80-46-6 (Parent) |

Origin of Product |

United States |

Preparation Methods

Neutralization with Potassium Hydroxide

- Reagents: 4-(1,1-dimethylpropyl)phenol, Potassium hydroxide (KOH), Water

- Conditions: Room temperature (~24 °C), aqueous medium, stirring for approximately 0.5 hours

- Procedure:

- Freshly distilled 4-(1,1-dimethylpropyl)phenol is dissolved or suspended in distilled water.

- A stoichiometric amount of potassium hydroxide is added gradually under stirring.

- The reaction mixture is maintained at room temperature for about 30 minutes to ensure complete neutralization.

- Water is then removed under reduced pressure to isolate the potassium phenolate salt as a solid.

- Yield: Typically high, around 98% for similar potassium phenolates.

This method is straightforward, scalable, and widely used in laboratory and industrial settings due to its simplicity and efficiency.

Alkylation Route to the Parent Phenol

Before forming the potassium salt, the parent phenol 4-(1,1-dimethylpropyl)phenol can be synthesized via alkylation of phenol with an appropriate alkyl halide, such as 1-bromopentane or 4-chlorobutyrophenone derivatives, under basic conditions:

- Reagents: Phenol, 1-bromopentane (or 4'-tert-butyl-4-chlorobutyrophenone), Sodium or Potassium hydroxide, Solvent (e.g., dimethylformamide or toluene)

- Conditions: Reflux temperature, 12 hours or more, inert atmosphere

- Mechanism: Nucleophilic substitution where the phenolate ion attacks the alkyl halide carbon, forming the alkylated phenol.

After isolation and purification of the alkylated phenol, it is converted to the potassium salt as described in section 3.1.

Purification and Isolation

- The potassium salt is typically isolated by evaporating the aqueous phase under reduced pressure.

- Further purification can involve recrystallization from ethanol or other suitable solvents to remove impurities.

- Washing with organic solvents such as toluene or acetone may be employed to enhance purity.

- Drying is performed under vacuum at moderate temperatures (45–60 °C) to avoid decomposition.

Analytical Data and Reaction Monitoring

- High-Performance Liquid Chromatography (HPLC): Used to monitor purity of the alkylated phenol before salt formation and to confirm the purity of the potassium salt product. Purities above 94% are achievable with optimized protocols.

- pH Measurement: Ensures complete neutralization; typical pH after reaction is around 10 for potassium phenolate solutions.

- Spectroscopic Methods: UV-Vis and IR spectroscopy can confirm the phenolate formation by characteristic shifts in absorption bands.

- Yield and Purity Table Example:

| Step | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|

| Alkylation of phenol | 80–85 | 90–95 | Reflux 12 h, solvent DMF/toluene |

| Neutralization with KOH | 95–98 | >98 | Room temp, 0.5 h, aqueous |

| Recrystallization and drying | 90–95 | 99+ | Ethanol reflux, vacuum drying |

Industrial Considerations

- Industrial synthesis favors continuous flow reactors for the alkylation step to control temperature, reaction time, and minimize side products.

- Use of potassium carbonate as a milder base alternative has been reported but potassium hydroxide remains preferred for complete phenol deprotonation.

- The isolation of potassium phenolate salts is optimized to maximize yield and minimize solvent use, with recycling of solvents like ethanol and toluene.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(1,1-dimethylpropyl)phenolate undergoes several types of chemical reactions, including:

Oxidation: The phenolate ion can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Reduced phenolic derivatives.

Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

Potassium 4-(1,1-dimethylpropyl)phenolate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of potassium 4-(1,1-dimethylpropyl)phenolate involves its interaction with various molecular targets and pathways. The phenolate ion can act as a nucleophile, participating in reactions with electrophiles. The potassium ion may also play a role in stabilizing the compound and facilitating its reactivity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

Parent Phenol: 4-(1,1-Dimethylpropyl)phenol (CAS 80-46-6)

- Solubility: The neutral phenol is sparingly soluble in water but soluble in organic solvents like ethanol and ether. In contrast, the potassium phenolate is highly soluble in water and polar aprotic solvents due to ionic interactions .

- Acidity: The phenolic hydroxyl group has a pKa of ~10–11, making it moderately acidic. This acidity enables deprotonation to form the phenolate, which is stabilized by resonance and the electron-withdrawing tert-alkyl group .

- Applications : Used as an intermediate in polymer synthesis (e.g., formaldehyde-based resins) and as a stabilizer in plastics. The potassium salt may serve as a reactive intermediate in nucleophilic substitution reactions .

4-(1,1-Dimethylpropyl)phenyl Acetate

- Molecular formula : C₁₃H₁₈O₂

- Molecular weight : 206.28 g/mol

- Key differences: The acetate ester replaces the hydroxyl group with an acetyl moiety, eliminating ionic character and reducing polarity. Higher lipophilicity compared to the potassium salt, making it suitable for applications requiring non-polar solubility . Used in fragrances and organic synthesis, whereas the potassium salt is more reactive in aqueous environments.

Phosphorous Acid Triesters

Phosphorous acid triesters, such as mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl triesters (CAS 939402-02-5), are derivatives where the phenolic oxygen is replaced by a phosphite group.

Polymeric Derivatives

- Formaldehyde polymers: 4-(1,1-Dimethylpropyl)phenol reacts with formaldehyde to form thermosetting resins. These polymers exhibit high thermal stability and are used in coatings and adhesives .

- Sulfur chloride polymers : Copolymers with sulfur chloride (CAS 68555-98-6) show applications in rubber vulcanization and as corrosion inhibitors .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| Potassium 4-(1,1-dimethylpropyl)phenolate | C₁₁H₁₅KO | 202.34 | Water, polar solvents | Reactive intermediate |

| 4-(1,1-Dimethylpropyl)phenol | C₁₁H₁₆O | 164.24 | Organic solvents | Polymer synthesis |

| 4-(1,1-Dimethylpropyl)phenyl acetate | C₁₃H₁₈O₂ | 206.28 | Ethanol, ether | Fragrances, organic synthesis |

| Phosphorous acid triesters | C₃₃H₅₁O₃P | 546.70 | Polymers | Antioxidants in plastics |

Biological Activity

Potassium 4-(1,1-dimethylpropyl)phenolate, also known as potassium p-tert-amylphenolate, is an organic compound that has garnered attention for its biological activity, particularly concerning its potential endocrine-disrupting properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

- Molecular Formula : C₁₁H₁₅KO

- Appearance : Solid with a distinct phenolic odor

- Structure : Features a tert-pentyl group attached to the para position of a phenolic ring.

Biological Activity Overview

This compound has been classified as a substance of very high concern due to its ability to interfere with hormonal systems in various organisms. Research indicates that it may have adverse effects on reproductive health and development in both aquatic and terrestrial ecosystems.

Endocrine Disruption

Studies have shown that this compound exhibits potential endocrine-disrupting effects. It has been identified as an ecoestrogen, which can mimic estrogenic activity in living organisms. This activity raises concerns about its impact on wildlife, particularly fish populations, where exposure could lead to reproductive and developmental issues .

Toxicity Profile

The acute toxicity of this compound is relatively low. The LD50 (lethal dose for 50% of the population) is greater than 2000 mg/kg in rat studies, indicating minimal immediate risks under controlled exposure conditions. However, chronic exposure may lead to significant health risks due to its potential endocrine-disrupting properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₅KO | Low acute toxicity; endocrine disruptor |

| 4-tert-butylphenol | C₁₁H₁₄O | Strong antioxidant properties |

| 4-octylphenol | C₁₄H₂₂O | Used in surfactant production |

| 4-nonylphenol | C₁₃H₂₂O | Known for persistent environmental effects |

This compound stands out due to its specific structural features that influence both its reactivity and biological activity. Its lower toxicity profile compared to other phenolic compounds makes it an interesting candidate for further study in industrial applications and environmental impact assessments.

Study on Endocrine Disruption

A significant body of research has focused on the endocrine-disrupting effects of this compound. The Environmental Protection Agency (EPA) has documented concerns regarding its potential to disrupt hormonal balance in aquatic species. In laboratory studies involving carp (Cyprinus carpio), exposure to this compound resulted in altered reproductive behaviors and physiological changes consistent with estrogenic activity .

Metabolic Pathways

Research into the metabolic pathways of this compound indicates that it undergoes conjugation reactions leading to detoxification in biological systems. Studies have shown that the compound is rapidly absorbed and primarily excreted as glucuronide and sulfate conjugates after administration . This rapid metabolism suggests a low potential for bioaccumulation in organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.